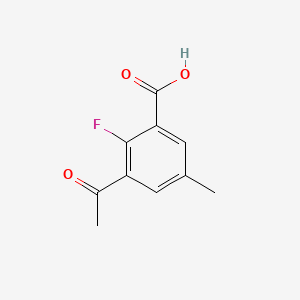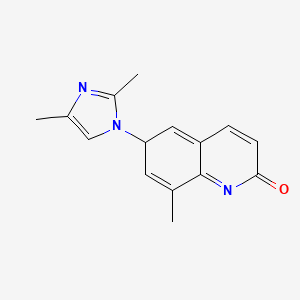![molecular formula C24H23F3 B14768953 1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl is an organic compound with the molecular formula C23H21F3 and a molecular weight of 354.41 g/mol . This compound is characterized by the presence of three fluorine atoms and a pentyl group attached to a terphenyl backbone. It is typically a solid at room temperature and is used in various industrial applications due to its unique chemical properties.
準備方法
The synthesis of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves multiple steps, often starting with the reaction of aromatic compounds with fluorinating agents. One common method includes the use of aromatic amines and other functional groups in a series of chemical reactions . Industrial production methods may involve large-scale organic synthesis techniques to ensure high purity and yield .
化学反応の分析
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The fluorine atoms and pentyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an antioxidant, UV absorber, and stabilizer in coatings, plastics, and rubber.
作用機序
The mechanism of action of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The pentyl group provides hydrophobic properties, making it useful in applications requiring water resistance .
類似化合物との比較
Similar compounds to 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl include:
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: This compound has an additional fluorine atom and a propyl group instead of a pentyl group.
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-pentyl-1,1’4’,1’'-terphenyl: This compound has a difluorophenoxy group attached to the terphenyl backbone.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an ethyl group and a single fluorine atom.
These compounds share similar structural features but differ in the number and position of fluorine atoms and the length of the alkyl chain, which can influence their chemical properties and applications.
特性
分子式 |
C24H23F3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
1,3-difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H23F3/c1-2-3-4-5-6-17-7-9-18(10-8-17)19-11-12-23(24(27)15-19)20-13-21(25)16-22(26)14-20/h7-16H,2-6H2,1H3 |
InChIキー |
MIOXORJPMSFAQM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


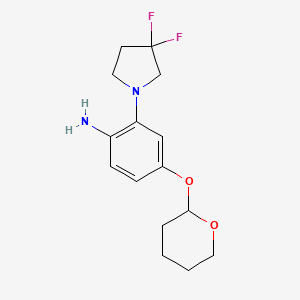
amine](/img/structure/B14768872.png)
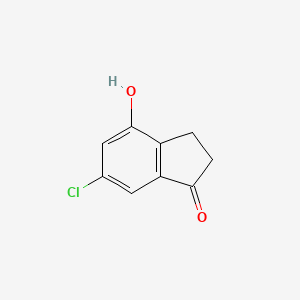
![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)

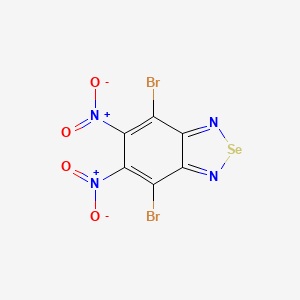

![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)


